An In-depth Technical Guide to 7,12-Dimethylbenz[a]anthracene (DMBA)
An In-depth Technical Guide to 7,12-Dimethylbenz[a]anthracene (DMBA)
A Note on Isomers: This guide focuses on 7,12-Dimethylbenz[a]anthracene (CAS Number: 57-97-6), a compound extensively studied for its potent carcinogenic properties and wide application in cancer research. The user query specified "2,7-Dimethylbenz[a]anthracene," for which a CAS number of 857535-92-3 exists[1][2]. However, publicly available scientific literature and safety data predominantly pertain to the 7,12-isomer. Given the context of an in-depth technical guide for researchers, it is presumed that the interest lies with the well-documented 7,12-Dimethylbenz[a]anthracene, hereafter referred to as DMBA.
Introduction
7,12-Dimethylbenz[a]anthracene (DMBA) is a potent polycyclic aromatic hydrocarbon (PAH) and a powerful organ-specific laboratory carcinogen.[3] As a prototypical tumor initiator, DMBA is a cornerstone compound in experimental cancer research, particularly in models of two-stage carcinogenesis.[3] Its ability to reliably induce tumors in various tissues has made it an invaluable tool for investigating the mechanisms of chemical carcinogenesis, developing anti-cancer therapies, and studying the efficacy of chemopreventive agents.
From a chemical standpoint, DMBA is a derivative of benz[a]anthracene with methyl groups substituted at the 7 and 12 positions.[4] These methyl groups are critical to its carcinogenic activity. Like many PAHs, DMBA is formed from the incomplete combustion of organic materials.[5] It is a component of tobacco smoke and is considered an environmental contaminant.[4]
This guide provides a comprehensive overview of the chemical and physical properties of DMBA, its toxicological profile, and established protocols for its safe handling and use in a research setting.
Core Properties of 7,12-Dimethylbenz[a]anthracene
A thorough understanding of the physicochemical properties of DMBA is fundamental to its appropriate handling, storage, and application in experimental protocols.
| Property | Value | Source(s) |
| CAS Number | 57-97-6 | [4] |
| Molecular Formula | C₂₀H₁₆ | [2][6] |
| Molecular Weight | 256.34 g/mol | [2][6] |
| Appearance | Yellow to greenish-yellow crystalline solid or powder.[4][7] | [4][7] |
| Melting Point | 122-125 °C (251.6-257 °F) | [6] |
| Boiling Point | Not available | [6] |
| Solubility | Insoluble in water.[8] Soluble in acetone, benzene, and other organic solvents. | [8] |
| Odor | Odorless | [4] |
| Vapor Pressure | 6.8 x 10⁻⁷ mm Hg at 25 °C | [4] |
| LogP (Octanol-Water Partition Coefficient) | 5.80 | [4] |
Toxicological Profile and Mechanism of Action
DMBA is classified as a potent carcinogen and immunosuppressor.[3][4] Its toxicity is not inherent to the molecule itself but arises from its metabolic activation into reactive intermediates that can damage cellular macromolecules, most notably DNA.
Metabolic Activation Pathway
The carcinogenic effects of DMBA are initiated through a process of metabolic activation, primarily mediated by cytochrome P450 enzymes. This multi-step process converts the relatively inert parent compound into highly reactive diol epoxides.
Caption: Metabolic activation of DMBA to its ultimate carcinogenic form.
This metabolic activation is a critical determinant of DMBA's organ-specific carcinogenicity. The expression and activity of specific cytochrome P450 isozymes in different tissues influence the rate and extent of diol epoxide formation, thereby modulating tissue susceptibility to tumor initiation.
Genotoxicity and Carcinogenicity
The ultimate carcinogen, DMBA-3,4-diol-1,2-epoxide, is an electrophilic species that readily reacts with nucleophilic sites on DNA, forming stable covalent adducts. These DNA adducts, if not efficiently repaired by cellular DNA repair mechanisms, can lead to mispairing during DNA replication, resulting in permanent mutations in critical genes, such as proto-oncogenes and tumor suppressor genes. The accumulation of these mutations can drive the neoplastic transformation of cells, initiating the process of cancer.[9] DMBA is known to induce a variety of tumors in animal models, including mammary, skin, and oral cancers.
Immunosuppression
In addition to its carcinogenic properties, DMBA is also a known immunosuppressant.[3] Exposure to DMBA can lead to a decrease in bone marrow cellularity and can differentially affect lymphoid and myeloid lineages.[10] This immunosuppressive activity may contribute to its overall carcinogenicity by impairing the immune system's ability to recognize and eliminate transformed cells.
Experimental Protocols and Applications
DMBA is a widely utilized tool in cancer research. Its primary application is as a tumor initiator in various animal models.
Induction of Mammary Tumors in Rodents
A common application of DMBA is in the induction of mammary tumors in rats, providing a valuable model for studying breast cancer.
Protocol Outline:
-
Animal Model: Female Sprague-Dawley rats, typically 50-55 days of age.
-
DMBA Preparation: DMBA is typically dissolved in a suitable vehicle, such as corn oil or sesame oil.
-
Administration: A single dose of DMBA (e.g., 20 mg) is administered by oral gavage.
-
Tumor Monitoring: Animals are monitored regularly for the appearance of palpable mammary tumors.
-
Study Endpoint: Tumors can be excised for histological analysis, and the efficacy of potential chemopreventive or therapeutic agents can be assessed.
Two-Stage Skin Carcinogenesis Model
DMBA is also frequently used as an initiator in the two-stage model of skin carcinogenesis in mice.
Protocol Outline:
-
Animal Model: Typically, mice with a susceptible genetic background (e.g., SENCAR or CD-1).
-
Initiation: A single, sub-carcinogenic dose of DMBA in a solvent like acetone is topically applied to a shaved area of the skin.
-
Promotion: After a suitable interval (e.g., 1-2 weeks), a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area.
-
Tumor Development: The repeated application of the promoter leads to the clonal expansion of the initiated cells and the development of benign papillomas, some of which may progress to malignant carcinomas.
Caption: The two-stage model of skin carcinogenesis using DMBA and TPA.
Safety and Handling
Given its potent carcinogenicity, strict safety protocols must be followed when handling DMBA.
Hazard Identification:
-
Irritant: May cause skin, eye, and respiratory tract irritation.[7]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Lab Coat: A dedicated lab coat should be worn and laundered separately.
-
Eye Protection: Safety glasses or goggles are required.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a respirator with a particulate filter (e.g., P3) should be used.
Handling and Storage:
-
All handling of DMBA, especially as a powder, should be conducted in a certified chemical fume hood to avoid inhalation of airborne particles.[13]
-
Avoid contact with skin and eyes.[13]
-
Store in a cool, dry, and dark place, away from oxidizing agents.[6] A freezer is recommended for long-term storage.[6]
Spill and Waste Disposal:
-
In case of a spill, dampen the solid material with a suitable solvent (e.g., acetone) to prevent aerosolization and carefully transfer it to a sealed container for disposal.[8]
-
All DMBA-contaminated waste, including animal bedding, must be disposed of as hazardous waste according to institutional and national regulations.
Conclusion
7,12-Dimethylbenz[a]anthracene is an indispensable tool in experimental oncology, providing robust and reproducible models for studying the intricate processes of carcinogenesis. Its well-characterized mechanism of action, from metabolic activation to DNA adduction and mutation, offers a clear framework for investigating the molecular events that underpin cancer development. However, its potent carcinogenicity necessitates a profound respect for safety protocols and meticulous handling procedures. By adhering to the guidelines outlined in this technical guide, researchers can safely and effectively leverage the power of DMBA to advance our understanding of cancer and develop novel strategies for its prevention and treatment.
References
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Cole-Parmer. Material Safety Data Sheet - 7,12-Dimethylbenz(a)anthracene, 99%(uv-vis). [Link]
-
Moltox. SAFETY DATA SHEET - 7,12-dimethylbenz(a)anthracene. [Link]
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Galván, N., Page, T. J., Czuprynski, C. J., & Jefcoate, C. R. (2006). Benzo(a)pyrene and 7,12-dimethylbenz(a)anthrecene differentially affect bone marrow cells of the lymphoid and myeloid lineages. Toxicology and Applied Pharmacology, 213(2), 105–116. [Link]
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Selamoglu, Z. (2018). 7, 12-Dimethylbenz[a]anthracene Toxicity and Cancer. SF Oncology and Cancer Research Journal, 2(2). [Link]
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PubChem. 7,12-Dimethylbenz(a)anthracene. [Link]
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ResearchGate. 7,12-Dimethylbenz(a)Anthracene-Induced Genotoxicity on Bone Marrow Cells from Mice Phenotypically Selected for Low Acute Inflammatory Response. [Link]
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Wikipedia. 7,12-Dimethylbenz(a)anthracene. [Link]
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PubChem. 7-Methylbenz(a)anthracene. [Link]
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National Center for Biotechnology Information. Toxicological Profile for Polycyclic Aromatic Hydrocarbons. [Link]
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Agency for Toxic Substances and Disease Registry. Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). [Link]
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ACS Publications. Synthesis of 7,12-dimethylbenz[a]anthracene and its 1,2,3,4-tetrahydro derivative. [Link]
-
Open Access Journals. A Review on Anthracene and Its Derivatives: Applications. [Link]
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